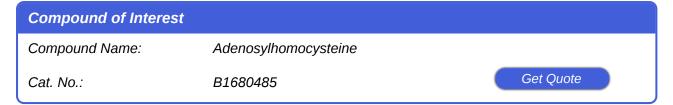


Application Notes and Protocols for S-Adenosylhomocysteine (SAH) ELISA Kit

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative measurement of S-Adenosylhomocysteine (SAH) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed upon the demethylation of S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of biological molecules, including DNA, RNA, proteins, and lipids.[1][2] The ratio of SAM to SAH, often referred to as the "methylation index," is a key indicator of the cell's methylation capacity.[2][3][4] Dysregulation of SAH levels has been implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer, making it a significant biomarker in biomedical research and drug development.[3][5][6] This competitive ELISA kit provides a sensitive and specific method for the quantification of SAH in various biological samples.[2][7]

Principle of the Assay

This ELISA kit is based on the principle of competitive binding.[3][8][9][10][11][12][13] The microplate wells are pre-coated with SAH.[13][14] When the sample or standard is added to the wells, the free SAH in the sample competes with the immobilized SAH for binding to a limited



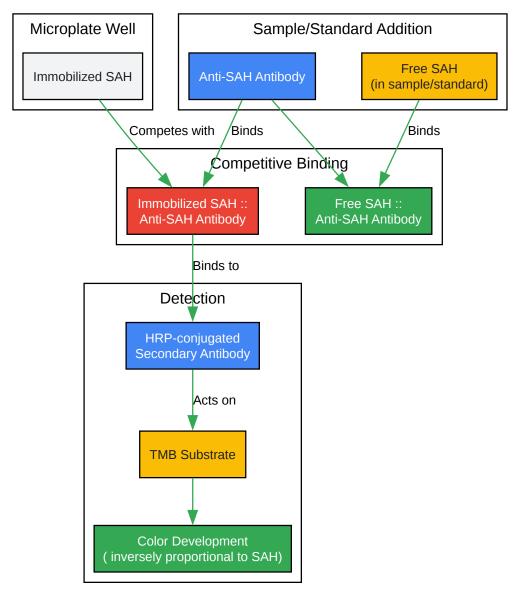




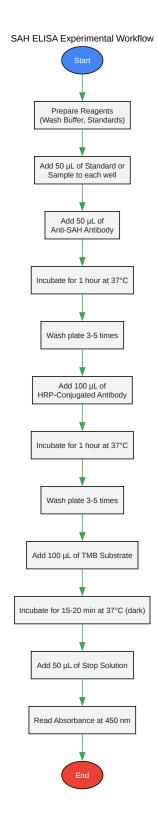
amount of specific anti-SAH antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody.[3] After a washing step, a substrate solution is added, and the color development is inversely proportional to the amount of SAH in the sample.[3] The concentration of SAH is determined by comparing the optical density (OD) of the samples to a standard curve.[13][14]



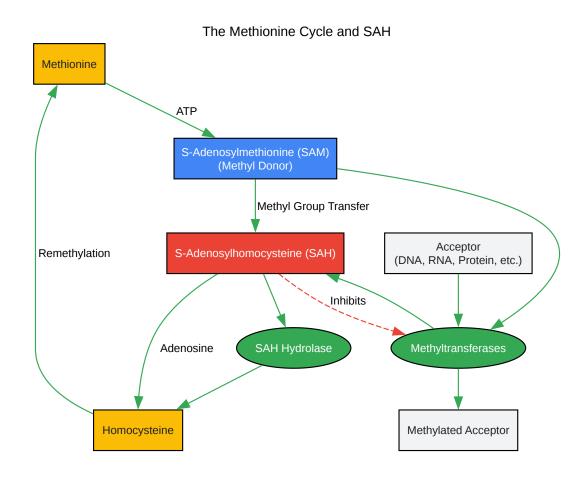
Principle of Competitive ELISA for SAH Measurement











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